1-(4-methoxybenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Descripción
This compound features a triazolopyrimidine core substituted with a 4-methoxyphenyl group at the 3-position and a piperazine ring at the 7-position. The piperazine is further modified with a 4-methoxybenzenesulfonyl group, contributing to its unique physicochemical and pharmacological profile. The methoxy groups enhance solubility and may influence receptor binding, while the sulfonyl group increases metabolic stability compared to ester or amide derivatives .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-7-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O4S/c1-32-17-5-3-16(4-6-17)29-22-20(25-26-29)21(23-15-24-22)27-11-13-28(14-12-27)34(30,31)19-9-7-18(33-2)8-10-19/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECKEDBFZOJQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Key Structural Differences and Substituent Effects
The compound’s analogs vary primarily in substituents on the triazole, pyrimidine, and piperazine moieties. Below is a comparative analysis:
Key Observations :
- Electron-Donating vs.
- Sulfonyl vs. Benzoyl/Carbonyl: The 4-methoxybenzenesulfonyl group in the target compound may enhance metabolic stability and hydrogen-bonding capacity relative to benzoyl () or propanone () substituents .
Pharmacological Activity Comparison
Anticancer Activity
- Triazolopyrimidine Derivatives : highlights that 4-methoxybenzyl-substituted triazolopyrimidines exhibit anticancer activity (IC50: 5–15 µM) against breast (MCF-7) and lung (A549) cancer cells. The target compound’s sulfonyl group may further modulate cytotoxicity .
- Piperazine-Linked Pyrimidines : In -methoxybenzyl-substituted piperazine-pyrimidine hybrids (e.g., 5b) showed IC50 values of ~7 µM against aggressive breast cancer cells (MDA-MB-231), suggesting the target compound’s methoxy groups could confer similar potency .
Antichagasic and Antimicrobial Activity
Physicochemical and Metabolic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
